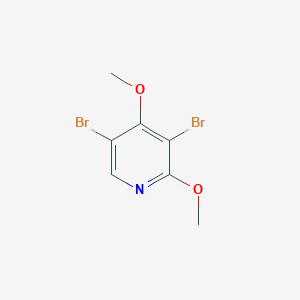

3,5-Dibromo-2,4-dimethoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov This structural motif is ubiquitous in a vast array of naturally occurring compounds, including essential vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), coenzymes, and alkaloids. lifechemicals.com Its prevalence extends to the pharmaceutical industry, where the pyridine scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. researchgate.netlifechemicals.com The structural diversity and biological relevance of pyridine derivatives make them a central focus in drug discovery and development. nih.gov

In organic synthesis, functionalized pyridines are highly valued as versatile building blocks. lifechemicals.com Their unique electronic properties and the ability to undergo various chemical transformations make them ideal starting materials for constructing more complex molecular architectures. nih.govresearchgate.net The nitrogen atom in the pyridine ring influences its reactivity, generally making it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, combined with the ability to introduce a wide range of substituents, allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing biological activity in drug candidates and performance in materials science applications. nih.govresearchgate.net

Role of Halogenated Pyridines as Versatile Synthetic Intermediates

Among the various functionalized pyridines, halogenated derivatives stand out as exceptionally versatile synthetic intermediates. nih.gov The carbon-halogen bond serves as a highly valuable functional handle, enabling a wide array of subsequent chemical transformations. nih.govnsf.gov These reactions are fundamental for diversifying chemical structures during the development of new pharmaceuticals and agrochemicals. nsf.govresearchgate.net

Halopyridines are crucial precursors for numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regiocontrol. nih.govrsc.org However, the synthesis of specific halopyridine isomers can be challenging due to the electronic nature of the pyridine ring, which often requires harsh conditions for direct electrophilic halogenation. nih.gov Consequently, significant research has been dedicated to developing novel and selective methods for pyridine halogenation. nsf.govchemrxiv.org Recent advancements include strategies that temporarily modify the pyridine ring to control the regioselectivity of the halogenation step, providing access to a broader range of previously hard-to-synthesize building blocks. nsf.govresearchgate.netchemrxiv.org

Research Focus on 3,5-Dibromo-2,4-dimethoxypyridine

Within the class of halogenated pyridines, this compound has emerged as a compound of significant interest in academic and industrial research. chemimpex.com This polysubstituted pyridine features two bromine atoms and two methoxy (B1213986) groups, a combination that provides a unique profile of reactivity and solubility. chemimpex.com The bromine atoms at the 3- and 5-positions serve as reactive sites for further functionalization, while the electron-donating methoxy groups at the 2- and 4-positions modulate the electronic properties of the pyridine ring.

This compound is recognized as a valuable intermediate in the synthesis of novel, biologically active molecules. chemimpex.com Research efforts often utilize this compound as a key building block in the development of new pharmaceuticals, particularly in areas such as oncology. chemimpex.com Its structural features also make it a relevant precursor in the synthesis of innovative agrochemicals, such as pesticides, contributing to the development of new crop protection agents. chemimpex.com The compound's utility in constructing complex molecular frameworks underscores the importance of polysubstituted pyridines in advancing chemical synthesis.

Properties of this compound

| Property | Value |

| CAS Number | 443770-52-3 chemimpex.com |

| Molecular Formula | C₇H₇Br₂NO₂ chemimpex.com |

| Molecular Weight | 296.95 g/mol chemimpex.com |

| Melting Point | 115-116 °C chemicalbook.com |

| Boiling Point | 275.2±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.821±0.06 g/cm³ (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-10-7(12-2)5(6)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGGQLMMCFGFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2,4 Dimethoxypyridine

Established Synthetic Pathways

The construction of the 3,5-Dibromo-2,4-dimethoxypyridine core typically proceeds through a multi-step sequence, beginning with a suitably substituted pyridine (B92270) precursor. The key transformations involve the introduction of bromine atoms at the 3 and 5 positions and the installation of methoxy (B1213986) groups at the 2 and 4 positions.

Bromination Protocols for Pyridine Precursors

The introduction of bromine atoms onto the pyridine ring is a critical step and is often achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. For the synthesis of related brominated pyridines, various protocols have been employed.

A common precursor for this synthesis is 2,4-dihydroxypyridine (B17372). The electron-rich nature of the dihydroxypyridine ring facilitates electrophilic substitution at the positions ortho and para to the hydroxyl groups. Therefore, direct bromination of 2,4-dihydroxypyridine is expected to yield 3,5-dibromo-2,4-dihydroxypyridine. Common brominating agents for such transformations include bromine in acetic acid or the use of N-bromosuccinimide (NBS).

In a related synthesis of 3,5-dibromo-4-pyridone, a tautomer of 3,5-dibromo-4-hydroxypyridine, the reaction is carried out effectively, indicating the feasibility of this bromination step. chemicalbook.com The optimization of bromination reactions often involves controlling the stoichiometry of the brominating agent to prevent over-bromination and the use of specific solvents to influence reactivity and selectivity. For instance, the bromination of 1,4-dihydropyridine (B1200194) derivatives has been optimized by screening different brominating agents, with pyridinium (B92312) bromide-perbromide showing improved yields over NBS in certain cases. broadpharm.com

O-Methylation Strategies for Dimethoxy Installation

Following the successful dibromination of the pyridine core, the next crucial step is the installation of the two methoxy groups. This is typically achieved through an O-methylation reaction of the corresponding dihydroxy-dibromo-pyridine intermediate.

A standard method for O-methylation involves the use of a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, often a carbonate like potassium carbonate or a hydroxide (B78521) like sodium hydroxide, deprotonates the hydroxyl groups, forming more nucleophilic alkoxides that then react with the methylating agent.

Multi-Step Synthesis from Substituted Pyridines

A plausible and efficient multi-step synthesis for this compound commences with 2,4-dihydroxypyridine. The synthetic sequence can be outlined as follows:

Dibromination: 2,4-Dihydroxypyridine is first treated with a brominating agent, such as two equivalents of N-bromosuccinimide or bromine, to afford 3,5-dibromo-2,4-dihydroxypyridine.

Dichlorination: The resulting 3,5-dibromo-2,4-dihydroxypyridine is then reacted with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). This converts the hydroxyl groups into chloro groups, yielding 3,5-dibromo-2,4-dichloropyridine. A similar transformation has been documented for the synthesis of 3,5-dibromo-4-chloropyridine (B169385) from 3,5-dibromo-4-pyridone with a 72% yield. chemicalbook.com

Dimethoxylation: The final step involves the nucleophilic substitution of the chloro groups with methoxide (B1231860) ions. This is typically achieved by reacting 3,5-dibromo-2,4-dichloropyridine with sodium methoxide in methanol. The greater reactivity of chloro groups as leaving groups compared to hydroxyl groups facilitates this substitution.

This multi-step approach offers a controlled and stepwise functionalization of the pyridine ring, allowing for the precise installation of the desired substituents.

Regioselective Synthesis and Isomeric Control

Achieving the correct regiochemistry is a paramount challenge in the synthesis of polysubstituted pyridines. In the context of this compound, the key steps requiring strict regioselective control are the initial bromination and the subsequent functional group interconversions.

The bromination of 2,4-dihydroxypyridine is directed by the activating hydroxyl groups to the electron-rich 3 and 5 positions. This inherent directing effect generally leads to good regioselectivity for the desired 3,5-dibromo isomer. However, reaction conditions must be carefully controlled to avoid the formation of other brominated byproducts.

The subsequent conversion of the hydroxyl groups to chloro groups and then to methoxy groups are typically not reactions that would induce isomeric rearrangement of the bromine atoms on the pyridine ring. Therefore, once the 3,5-dibromo substitution pattern is established, it is generally maintained throughout the rest of the synthetic sequence. A patent for the synthesis of the related 3,5-dibromo-4-iodopyridine (B1430625) highlights that their process yields a product free of difficult-to-separate isomers, underscoring the importance of isomeric purity. google.com

Optimization of Reaction Conditions and Yield Enhancement

Key parameters for optimization include:

Bromination: The choice of brominating agent (e.g., Br₂, NBS, or 1,3-dibromo-5,5-dimethylhydantoin), the solvent, reaction temperature, and reaction time can all impact the yield and selectivity of the dibromination step. A patent for the bromination of pyridine derivatives suggests that using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer improved selectivity over using elemental bromine.

Chlorination: The stoichiometry of the chlorinating agent (PCl₅ or POCl₃) and the reaction temperature are critical for ensuring the complete conversion of both hydroxyl groups to chloro groups without degradation of the starting material.

Methoxylation: The concentration of sodium methoxide, the choice of solvent (typically methanol), and the reaction temperature and duration need to be fine-tuned to ensure complete substitution of both chloro groups.

The table below summarizes potential optimization strategies for the key reaction steps.

| Step | Parameter to Optimize | Potential Reagents/Conditions | Desired Outcome |

| Dibromination | Brominating Agent | Br₂, NBS, DBDMH | High regioselectivity for the 3,5-isomer and high yield. |

| Solvent | Acetic acid, Dichloromethane, Acetonitrile | Improved solubility and reactivity, minimized side reactions. | |

| Temperature | 0°C to reflux | Controlled reaction rate and prevention of byproducts. | |

| Dichlorination | Chlorinating Agent | PCl₅, POCl₃ | Complete conversion of both hydroxyl groups. |

| Temperature | Elevated temperatures (e.g., 160°C) | Efficient reaction without decomposition. | |

| Dimethoxylation | Base/Nucleophile | Sodium methoxide | Complete substitution of both chloro groups. |

| Solvent | Methanol | Good solubility for reactants and facilitates the reaction. | |

| Temperature | Room temperature to reflux | Balancing reaction rate with potential for side reactions. |

Novel Approaches to the this compound Core

While the multi-step synthesis from 2,4-dihydroxypyridine represents a classical and viable route, modern synthetic chemistry offers novel approaches that could potentially be applied to construct the this compound core with improved efficiency or under milder conditions.

One such approach is the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for this compound has not been reported, the development of new MCRs for the synthesis of polysubstituted pyridines is an active area of research.

Another innovative strategy is the application of flow chemistry . Continuous-flow systems offer advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and the potential for easier scale-up. The individual steps of the synthesis, such as bromination and methoxylation, could be adapted to a flow process, potentially leading to higher yields and purity.

Furthermore, the development of new catalytic systems could provide more direct routes. For instance, a C-H activation approach could, in principle, allow for the direct bromination and methoxylation of a simpler pyridine precursor, although achieving the desired regioselectivity would be a significant challenge.

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2,4 Dimethoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds by mapping the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

For 3,5-Dibromo-2,4-dimethoxypyridine, the ¹H NMR spectrum is predicted to be relatively simple. It would feature a distinct singlet corresponding to the lone proton at the C6 position of the pyridine (B92270) ring. Additionally, two separate singlets are expected for the protons of the two methoxy (B1213986) groups at the C2 and C4 positions, as their different locations on the ring make them chemically non-equivalent.

The ¹³C NMR spectrum would provide further confirmation of the structure, with a total of seven distinct signals anticipated: five for the carbon atoms of the pyridine ring and two for the carbons of the methoxy groups. The carbon atoms directly bonded to the electronegative bromine, oxygen, and nitrogen atoms would show characteristic chemical shifts. While this compound is utilized as a synthetic precursor, a public data table of its specific NMR shifts is not available in the reviewed literature. dtu.dkuzh.ch

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.0 - 8.5 | Singlet | H-6 |

| ¹H | ~ 3.9 - 4.2 | Singlet | OCH₃ (at C2 or C4) |

| ¹H | ~ 3.9 - 4.2 | Singlet | OCH₃ (at C4 or C2) |

| ¹³C | Not Available | - | 5 x Pyridine Carbons |

| ¹³C | Not Available | - | 2 x Methoxy Carbons |

(Note: Predicted values are estimates; actual experimental data is not publicly available.)

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

These would include C-H stretching vibrations from both the aromatic ring and the aliphatic methyl groups of the methoxy substituents. The spectrum would also show characteristic stretching vibrations for the C=C and C=N bonds within the pyridine ring. Furthermore, distinct peaks corresponding to the C-O stretching of the two methoxy groups and the C-Br stretching for the two bromine atoms would be present in the fingerprint region. Although IR spectroscopy is a standard characterization method, a published spectrum with specific peak assignments for this compound is not found in the surveyed scientific literature. uzh.ch

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 |

| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1400 |

| C-O (Methoxy) Stretch | 1250 - 1000 |

| C-Br Stretch | 700 - 500 |

(Note: Ranges are typical for these functional groups; a specific experimental spectrum is not publicly available.)

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₇H₇Br₂NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the spectrum would exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. Analysis of the fragmentation pattern could reveal the loss of stable fragments such as a methyl radical (•CH₃) or a methoxy group (•OCH₃). While studies mention the use of mass spectrometry for related products, specific fragmentation data for this compound is not detailed in the available literature. uzh.ch

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide exact bond lengths, bond angles, and details of intermolecular interactions. However, no published crystal structure for this compound is available in the Cambridge Structural Database (CSD) or the reviewed literature.

To perform X-ray crystallography, a high-quality single crystal is required. For organic compounds like this compound, crystals are typically grown from a solution. A common method is the slow evaporation of a saturated solution, where the compound is dissolved in a suitable solvent (such as ethanol, methanol, or acetone) and the solvent is allowed to evaporate over several days or weeks, leading to the formation of single crystals. ekb.egresearchgate.net Another technique is vapor diffusion, where a solution of the compound is exposed to a vapor of a less soluble "anti-solvent," gradually inducing crystallization. The selection of the appropriate solvent system is critical and is often determined empirically.

Without an experimental crystal structure, a definitive analysis of the precise bond lengths, bond angles, and dihedral conformations is not possible. However, it can be inferred that the geometry of the pyridine ring would be influenced by its substituents. The electron-donating methoxy groups and the electron-withdrawing, sterically bulky bromine atoms would cause minor distortions in the pyridine ring's planarity and affect the bond angles. The dihedral angles describing the orientation of the methoxy groups relative to the pyridine ring would be a key conformational feature.

Mechanistic Organic Chemistry and Reactivity Profiles of 3,5 Dibromo 2,4 Dimethoxypyridine

Reactivity of Bromine Substituents on the Pyridine (B92270) Ring

The two bromine atoms at the C3 and C5 positions of the pyridine ring are the primary sites for a range of chemical transformations. Their reactivity is modulated by the electronic effects of the methoxy (B1213986) groups and the nitrogen atom within the aromatic ring.

Pathways for Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the presence of two electronegative bromine atoms, makes 3,5-Dibromo-2,4-dimethoxypyridine susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion.

The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination pathway. The initial attack of the nucleophile on the aromatic ring breaks the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the ring. In the subsequent step, the leaving group, in this case, a bromide ion, is expelled, restoring the aromaticity of the pyridine ring.

The regioselectivity of nucleophilic attack is influenced by the substitution pattern of the pyridine ring. The methoxy groups at C2 and C4 positions are electron-donating through resonance, which can influence the relative reactivity of the C3 and C5 positions towards nucleophiles.

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Secondary Amines | 3-Amino-5-bromo-2,4-dimethoxypyridine | High Temperature, Polar Solvent | [Generic SNAr conditions] |

| Alkoxides | 3-Alkoxy-5-bromo-2,4-dimethoxypyridine | Base, High Temperature | [Generic SNAr conditions] |

| Thiolates | 3-Thio-5-bromo-2,4-dimethoxypyridine | Base, High Temperature | [Generic SNAr conditions] |

This table represents plausible outcomes based on general SNAr principles, as specific literature on this compound was not found.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The presence of two bromine atoms further deactivates the ring towards electrophilic attack. However, the electron-donating methoxy groups at the C2 and C4 positions can partially counteract this deactivation. Any potential electrophilic substitution would likely be directed by the combined electronic effects of all substituents, though such reactions are expected to be challenging and require harsh conditions. Due to the deactivated nature of the ring, specific data on electrophilic substitution for this compound is scarce in the literature.

Functionalization via Organometallic Intermediates

The bromine atoms on this compound serve as valuable handles for the formation of organometallic intermediates, which can then be reacted with a variety of electrophiles to introduce new functional groups.

Regioselective Lithiation and Subsequent Electrophilic Quenching Reactions

Halogen-lithium exchange is a powerful method for the regioselective formation of organolithium species. In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the exchange of one of the bromine atoms for a lithium atom.

The regioselectivity of this exchange is a critical aspect. The methoxy group at the C2 position can act as a directing group, favoring the lithiation at the adjacent C3 position through chelation with the lithium reagent. However, the electronic and steric environment of both bromine atoms will influence the outcome.

Once formed, the resulting lithiated pyridine is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce diverse functionalities.

| Electrophile | Quenched Product | Typical Reaction Conditions | Reference |

| Aldehydes/Ketones | 3-(Hydroxyalkyl)-5-bromo-2,4-dimethoxypyridine | Low Temperature (e.g., -78 °C) | [General organolithium chemistry] |

| Carbon Dioxide | 5-Bromo-2,4-dimethoxy-3-pyridinecarboxylic acid | Low Temperature (e.g., -78 °C) | [General organolithium chemistry] |

| Alkyl Halides | 3-Alkyl-5-bromo-2,4-dimethoxypyridine | Low Temperature (e.g., -78 °C) | [General organolithium chemistry] |

Grignard Reagent Formation and Reactivity

Similar to lithiation, the bromine atoms can be converted into Grignard reagents (R-MgBr) through reaction with magnesium metal. The formation of a Grignard reagent from an aryl bromide typically requires an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The regioselectivity of Grignard formation from this compound would depend on the relative reactivity of the two C-Br bonds. Once formed, the pyridyl Grignard reagent can participate in a variety of reactions, most notably additions to carbonyl compounds and as a nucleophile in cross-coupling reactions.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituents on this compound make it an excellent substrate for these transformations.

Key examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to the synthesis of alkynylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to substituted aminopyridines.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

The regioselectivity of these reactions is a key consideration. It is often possible to achieve selective mono-functionalization by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and temperature. A study on the regioselective functionalization of 3,5-dibromopyridine (B18299) derivatives has shown that a tosyloxy substituent at the 2-position can direct a highly regioselective Br/Mg exchange to the 3-position. rsc.org This suggests that the methoxy group at C2 in this compound could similarly influence the regioselectivity of cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Product | Typical Catalyst System | Reference |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-5-bromo-2,4-dimethoxypyridine | Pd(PPh3)4, base | [General Suzuki coupling protocols] |

| Sonogashira | Terminal alkyne | 3-Alkynyl-5-bromo-2,4-dimethoxypyridine | PdCl2(PPh3)2, CuI, base | [General Sonogashira coupling protocols] |

| Buchwald-Hartwig | Amine | 3-Amino-5-bromo-2,4-dimethoxypyridine | Pd2(dba)3, phosphine (B1218219) ligand, base | [General Buchwald-Hartwig amination protocols] |

This table provides illustrative examples of potential cross-coupling reactions. The specific conditions and outcomes would need to be determined experimentally.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduyoutube.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins due to its mild conditions and tolerance of a wide range of functional groups. libretexts.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) complex.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a process typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

For a substrate like this compound, Suzuki-Miyaura coupling would offer a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 3- and 5-positions. The reaction would typically employ a boronic acid or boronic ester as the coupling partner.

| Parameter | General Conditions for Suzuki-Miyaura Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent |

Stille and Negishi Coupling Reactions for Diverse Functionalization

Beyond the Suzuki-Miyaura reaction, Stille and Negishi couplings provide powerful, alternative methods for C-C bond formation, each with distinct advantages.

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of the Stille reaction is the stability and, in many cases, commercial availability of the organostannane reagents. However, a significant drawback is the toxicity of the tin byproducts. libretexts.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling employs organozinc reagents. This method is highly effective and known for its high yields and tolerance of various functional groups. orgsyn.org A primary consideration for Negishi couplings is the moisture and air sensitivity of the organozinc reagents, often requiring their in situ preparation. orgsyn.org

For this compound, both Stille and Negishi couplings would allow for the introduction of a wide variety of organic fragments, including alkyl, alkenyl, and alkynyl groups, which can sometimes be challenging with Suzuki conditions.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerant of many functional groups; toxic tin byproducts. |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High reactivity and yields; sensitive to air and moisture. |

Chemoselectivity and Regioselectivity in Coupling Processes

In molecules with multiple halogen atoms, such as this compound, the concepts of chemoselectivity and regioselectivity are critical.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, it would involve the selective coupling at one of the C-Br bonds. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the trend I > Br > Cl. Since both halogens are bromine, chemoselectivity between different types of halides is not a factor.

Regioselectivity , the preference for reaction at one position over another, is governed by electronic and steric factors. For dihalopyridines, coupling often occurs preferentially at the more electrophilic carbon atom, which is typically the position alpha to the nitrogen (the 2- or 6-position). researchgate.netnih.gov However, in 3,5-dibromopyridine derivatives, the electronic environment is different. The positions are electronically similar, but the presence of the methoxy groups at the 2- and 4-positions introduces additional electronic and steric considerations. The electron-donating nature of the methoxy groups would influence the electron density at the adjacent C-Br bonds. It has been observed in related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, that substitution can proceed sequentially, allowing for the isolation of mono-, di-, and tri-substituted products by controlling the stoichiometry of the reagents. beilstein-journals.org It is plausible that mono-arylation of this compound could be achieved by using a limited amount of the coupling partner.

Derivatization Strategies for Methoxy Groups

The two methoxy groups in this compound are potential sites for further functionalization, most commonly through demethylation (ether cleavage) to reveal the corresponding hydroxyl groups. This transformation is significant as it can dramatically alter the molecule's properties and provide a handle for subsequent reactions.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 2,4 Dimethoxypyridine

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3,5-Dibromo-2,4-dimethoxypyridine, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, and bond angles. This method is also used to calculate various thermodynamic properties such as entropy, heat capacity, and zero-point energy.

While detailed DFT studies, including the use of specific basis sets like 6-311++G(d,p), have been performed on the related isomer 3,5-dibromo-2,6-dimethoxy pyridine (B92270), no such specific data has been published for this compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. However, specific calculated values for the HOMO-LUMO energies and their energy gap for this compound are not available in the searched scientific literature. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out potential reaction pathways and understanding complex chemical mechanisms. By simulating the interactions between reactants and calculating the transition state energies, researchers can predict the most likely course of a chemical reaction. For a compound like this compound, which is used as an intermediate in synthesis, such studies would be invaluable for optimizing reaction conditions and yields. sigmaaldrich.com There are currently no available studies in the public domain that computationally elucidate reaction mechanisms involving this specific pyridine derivative.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. These predicted spectra are often compared with experimental results to confirm the molecular structure and assign vibrational modes. For instance, a study on the isomer 3,5-dibromo-2,6-dimethoxy pyridine successfully used DFT to calculate its harmonic vibrational frequencies and compare them with experimental FT-IR and FT-Raman spectra. nih.gov A similar theoretical prediction and interpretation for this compound would be beneficial for its characterization, but such a study has not been found.

Conformational Analysis and Energy Landscape Mapping

Most molecules are not rigid and can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and mapping the energy landscape of their interconversion. This is often done by rotating specific bonds and calculating the potential energy at each step. For this compound, this would involve analyzing the rotation of the two methoxy (B1213986) groups. While conformational analyses have been performed for other complex substituted ring systems, a specific energy landscape map for this compound is not documented in the available literature.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The structure of 3,5-dibromo-2,4-dimethoxypyridine is well-suited for the synthesis of intricate heterocyclic frameworks, which are central to medicinal chemistry and materials science. dtu.dkcymitquimica.com The differential reactivity of the two bromine atoms, or the ability to selectively activate one over the other, is key to its utility in building up molecular complexity.

A significant application of this compound is in the stepwise synthesis of multi-substituted pyridines. A common strategy involves an initial regioselective functionalization at the C-3 position, followed by a subsequent reaction at the C-5 position. researchgate.netresearchgate.net

A noteworthy example is its use in the total synthesis of pyridone alkaloids like (±)-pyridovericin. researchgate.net The synthesis commences with the preparation of the this compound intermediate. This is achieved by the bromination of 2,4-dihydroxypyridine (B17372), followed by O-methylation with methyl iodide in the presence of silver carbonate, affording the desired building block in good yield. researchgate.netresearchgate.net

The core of the strategy lies in a regioselective bromine-lithium exchange at the C-3 position using sec-butyllithium (B1581126) (s-BuLi) at low temperatures (−78 °C). researchgate.netdtu.dk The resulting organolithium species is then trapped with various electrophiles, such as aldehydes, to install a new side chain. researchgate.netuzh.ch The remaining bromine atom at the C-5 position is then available for further diversification, typically through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester. researchgate.netlookchem.com This sequence allows for the controlled introduction of two different substituents onto the pyridine (B92270) core.

Table 1: Key Reactions in the Synthesis of Multi-Substituted Pyridines

| Step | Reaction | Reagents & Conditions | Purpose | Reference |

| 1 | Regioselective Lithiation | s-BuLi, THF, -78 °C | Activation of the C-3 position for nucleophilic attack. | researchgate.netdtu.dk |

| 2 | Electrophilic Quench | Aromatic or Aliphatic Aldehydes | Introduction of a functionalized side chain at C-3. | researchgate.netuzh.ch |

| 3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Introduction of an aryl group at the C-5 position. | researchgate.netdtu.dk |

| 4 | Demethylation | BBr₃/TBAI | Conversion of the methoxy (B1213986) groups to hydroxyls to yield the final pyridone structure. | researchgate.net |

This powerful sequence highlights the utility of this compound in creating highly decorated pyridine rings that are otherwise difficult to access. The final demethylation step converts the dimethoxypyridine into a 4-hydroxy-2-pyridone, a common core in many biologically active natural products. researchgate.netresearchgate.net

A scaffold in medicinal chemistry is a core molecular structure to which various substituents can be attached to create a library of related compounds. This compound serves as an excellent scaffold due to its capacity for sequential and orthogonal functionalization at two distinct positions. dtu.dk

This allows chemists to generate a multitude of analogues from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR). dtu.dk The pyridine core itself is a "privileged structure" in drug discovery, known for its presence in numerous pharmaceuticals and its ability to engage in biologically relevant interactions like hydrogen bonding. The strategic placement of bromo and methoxy groups on this scaffold enhances its synthetic value, enabling the creation of diverse molecular shapes and functionalities. smolecule.com

Strategies for Combinatorial Library Synthesis

The well-defined, stepwise reactivity of this compound makes it an ideal starting material for the synthesis of combinatorial libraries for high-throughput screening. dtu.dk In a notable study aimed at discovering novel autophagy inhibitors, this compound was used as a versatile precursor to generate a library of over 200 analogues. dtu.dk

The general synthetic strategy employed was:

Starting Point : Synthesis of this compound as the central scaffold. dtu.dk

First Diversification : Regioselective bromine-lithium exchange at C-3, followed by reaction with a panel of different electrophiles (e.g., isocyanates, aldehydes). This step introduces the first point of diversity. dtu.dk

Second Diversification : The resulting products, still containing a bromine atom at C-5, were subjected to Suzuki-Miyaura coupling reactions with a library of different boronic acids. This introduced a second point of diversity. dtu.dk

This approach allows for the rapid generation of a large number of structurally related but distinct molecules. By systematically varying the substituents at both the C-3 and C-5 positions, researchers can efficiently explore the chemical space around the 2,4-dimethoxypyridine (B102433) core to identify compounds with desired biological activity. dtu.dk

Development of Novel Reaction Methodologies Utilizing the Compound

The unique reactivity of this compound has itself spurred the development and refinement of synthetic methodologies. The primary methodological advance is the establishment of a robust and highly regioselective one-pot functionalization sequence. researchgate.netdtu.dkuzh.ch

The key challenge with dihalogenated pyridines is often achieving selectivity. The methodology developed for this compound leverages the subtle electronic differences and steric environment of the two bromine atoms to achieve highly selective lithiation at the C-3 position. researchgate.netuzh.ch This selective activation, followed by a subsequent, mechanistically distinct cross-coupling reaction at C-5, constitutes a powerful strategy for programmed synthesis.

Table 2: Methodological Approach for Sequential Functionalization

| Position | Reaction Type | Key Features | Resulting Transformation |

| C-3 | Halogen-Metal Exchange | Regioselective lithiation with s-BuLi at -78 °C. | C3-Br bond is converted into a C3-Li bond, ready for reaction with electrophiles. |

| C-5 | Pd-Catalyzed Cross-Coupling | The C5-Br bond remains intact during lithiation and is later activated by a Palladium(0) catalyst. | C5-Br bond is converted into a C5-Aryl (or other) bond. |

This established protocol, starting from a readily available precursor, provides a reliable and modular route to a class of compounds that are of significant interest in medicinal chemistry, particularly for the synthesis of pyridone alkaloids and their analogues. researchgate.netresearchgate.netuzh.ch The development of this specific methodology underscores how the properties of a particular building block can drive innovation in synthetic strategy.

Role in Medicinal Chemistry Research As a Synthetic Intermediate

Scaffold Design and Modification for Potential New Chemical Entities

In the quest for new chemical entities (NCEs), the molecular scaffold forms the core structure to which various functional groups are attached. 3,5-Dibromo-2,4-dimethoxypyridine is an exemplary scaffold due to its inherent features that allow for systematic modification. chemimpex.com The dibrominated nature of the pyridine (B92270) ring allows chemists to selectively introduce new carbon-carbon or carbon-heteroatom bonds.

The two bromine atoms at positions 3 and 5 are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This enables the attachment of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. The methoxy (B1213986) groups at positions 2 and 4 are electron-donating, which modulates the reactivity of the pyridine ring and can influence the binding affinity of the final compound to its biological target. These methoxy groups can also be demethylated to reveal hydroxyl groups, which can serve as hydrogen bond donors or be further functionalized. This multi-faceted reactivity allows for the creation of large libraries of diverse compounds from a single, readily available starting material, which is a key strategy in the discovery of NCEs. chemimpex.com

Table 1: Potential Scaffold Modifications of this compound

| Position | Original Group | Potential Modification Reaction | Resulting Functionality |

|---|---|---|---|

| 3 and 5 | Bromo (Br) | Suzuki Coupling | Aryl, Heteroaryl |

| 3 and 5 | Bromo (Br) | Sonogashira Coupling | Alkynyl |

| 3 and 5 | Bromo (Br) | Buchwald-Hartwig Amination | Amino (NRR') |

| 3 and 5 | Bromo (Br) | Cyanation | Cyano (CN) |

Synthesis of Analogs for Structure-Activity Relationship Studies (Focus on Synthetic Routes)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological activity. bohrium.com this compound is an ideal starting point for SAR exploration because its bromine atoms can be sequentially or simultaneously replaced. rsc.org This allows for the systematic synthesis of analogs where the nature, size, and electronic properties of the substituents at these positions are varied.

A common synthetic route for generating analogs involves a Suzuki coupling reaction. rsc.org For instance, reacting this compound with a series of different boronic acids (R-B(OH)₂) in the presence of a palladium catalyst would yield a library of 3-substituted-5-bromo-2,4-dimethoxypyridines. A second, different boronic acid could then be coupled at the remaining bromine position to create di-substituted analogs. By testing these analogs in biological assays, chemists can deduce which substituents enhance activity, selectivity, or metabolic stability. researchgate.net This iterative process of synthesis and testing is central to refining a lead compound. nih.gov

For example, a synthetic campaign might explore how activity changes when replacing the bromine at position 3 with small, large, electron-rich, or electron-poor aromatic rings, while keeping the bromine at position 5, or vice-versa. This systematic approach provides clear data on the structural requirements for biological activity. bohrium.comresearchgate.net

Pharmacophore Development through Targeted Derivatization

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Targeted derivatization of this compound allows for the systematic probing and development of a pharmacophore model. The reactive sites on the compound can be used to introduce key pharmacophoric features. nih.gov

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The methoxy groups can also function as hydrogen bond acceptors. If these methoxy groups are converted to hydroxyls, they become potent hydrogen bond donors. The bromine atoms can be replaced with various groups to explore hydrophobic and aromatic interactions. For instance, coupling an aromatic ring at the 5-position could introduce a key hydrophobic or π-stacking interaction with a protein target. By systematically adding, removing, or modifying these features and measuring the effect on activity, a detailed pharmacophore model can be constructed. This model then guides the design of more potent and selective molecules. nih.gov

Table 2: Pharmacophoric Features from this compound Derivatives

| Molecular Feature | Pharmacophore Type | Originating Group/Modification |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | HBA | Pyridine Nitrogen, Methoxy Oxygens |

| Hydrogen Bond Donor (HBD) | HBD | Hydroxyl (from demethylation of methoxy) |

| Aromatic/Hydrophobic Region | AR/H | Aryl groups added via Suzuki coupling |

| Negative Ionizable | NI | Carboxylic acid introduced via coupling/oxidation |

Contribution to Lead Optimization and Drug Discovery Pathways

Lead optimization is the process of refining a promising but imperfect lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov this compound contributes to this pathway by providing a structurally versatile platform. The ability to perform selective and high-yielding chemical modifications at its bromine positions allows for fine-tuning of a molecule's properties. chemimpex.com

For example, if a lead compound shows good potency but poor solubility, a chemist might use the bromine handle on a pyridine scaffold derived from this starting material to introduce a polar group, such as a morpholine (B109124) ring via Buchwald-Hartwig amination. If a compound is metabolized too quickly, the metabolic "soft spot" can be blocked by introducing a chemically robust group at a nearby position, a modification also enabled by the reactive bromine sites. This strategy of structural modification to enhance drug-like properties is a cornerstone of successful lead optimization. nih.gov The use of a well-defined, functionalized intermediate like this compound streamlines this process, making the path from initial hit to drug candidate more efficient. chemimpex.com

Contribution to Agrochemical Research As an Intermediate

Synthesis of Precursors for Herbicide and Fungicide Development

While specific, commercialized agrochemicals directly synthesized from 3,5-Dibromo-2,4-dimethoxypyridine are not extensively documented in publicly available research, its role as a precursor is evident from the broader context of pyridine-based agrochemical development. The pyridine (B92270) ring is a core component of numerous successful pesticides. nih.gov The functional groups present in this compound allow for a variety of chemical transformations, making it an ideal starting material for creating libraries of compounds to be screened for herbicidal and fungicidal properties.

The development of novel agrochemicals often involves the synthesis and evaluation of numerous derivatives of a lead compound. The bromine atoms on the this compound ring are particularly useful as they can be readily replaced or used in cross-coupling reactions to introduce different functional groups, thereby modifying the biological activity of the resulting molecules.

Functionalization for Crop Protection Agent Design

The design of effective crop protection agents hinges on the ability to systematically modify a core structure to optimize its efficacy against target pests while ensuring safety for the crop and the environment. This compound offers multiple sites for such functionalization.

The two methoxy (B1213986) groups can also be manipulated, for instance, through demethylation to yield hydroxyl groups, which can then be further derivatized. This allows for the fine-tuning of properties such as solubility, stability, and binding affinity to the target enzymes in weeds or fungi.

Below is a table summarizing the key reactive sites of this compound and their potential for functionalization in the design of novel agrochemicals.

| Reactive Site | Type of Functionalization | Potential Impact on Agrochemical Properties |

| Bromine at C3 | Nucleophilic Substitution, Cross-Coupling Reactions | Introduction of various aryl, alkyl, or other functional groups to modulate biological activity and spectrum. |

| Bromine at C5 | Nucleophilic Substitution, Cross-Coupling Reactions | Similar to the C3 position, allows for diverse structural modifications to enhance efficacy and selectivity. |

| Methoxy at C2 | Demethylation followed by Derivatization | Modification of solubility, polarity, and interaction with the target site. |

| Methoxy at C4 | Demethylation followed by Derivatization | Fine-tuning of physicochemical properties and biological activity. |

| Pyridine Nitrogen | Quaternization, N-oxide formation | Alteration of electronic properties and bioavailability. |

Coordination Chemistry Studies of 3,5 Dibromo 2,4 Dimethoxypyridine

Evaluation of Pyridine (B92270) Core as a Ligand

Steric factors also play a critical role. The methoxy (B1213986) group at the 2-position, adjacent to the coordinating nitrogen atom, could present significant steric hindrance, potentially influencing the geometry of the resulting metal complexes and favoring coordination to smaller metal ions or those with a preference for lower coordination numbers.

Synthesis and Characterization of Metal Complexes

There are no specific reports in the surveyed literature detailing the synthesis and characterization of metal complexes involving 3,5-dibromo-2,4-dimethoxypyridine as a ligand. Hypothetically, the synthesis of such complexes would likely involve the reaction of the pyridine derivative with a suitable metal salt in an appropriate solvent.

Characterization of any potential complexes would employ a range of spectroscopic and analytical techniques.

Hypothetical Characterization Techniques:

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To observe shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination to a metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would show shifts in the signals of the pyridine ring protons and carbons upon complexation. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | To confirm the empirical formula of the synthesized complexes. |

| Mass Spectrometry | To determine the molecular weight of the complex. |

Without experimental data, any discussion of coordination modes, geometries, and the electronic properties of such complexes remains speculative.

Potential in Homogeneous Catalysis Development

The application of metal complexes in homogeneous catalysis is a vast field of research. Pyridine-based ligands are integral to many successful catalytic systems. The electronic and steric properties of the ligand can be fine-tuned to optimize the activity and selectivity of the metal catalyst.

Given the structural features of this compound, its metal complexes, if synthesized, could be investigated for potential applications in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where substituted pyridine ligands have been employed. The bromine atoms on the ligand could also potentially participate in oxidative addition reactions, a key step in many catalytic cycles. However, without any reported catalytic studies, its potential in this area is purely conjectural.

常见问题

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 3,5-Dibromo-2,4-dimethoxypyridine, and how can conflicting spectral data be resolved?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing with structurally similar compounds like 2-amino-3,5-dibromo-4-methylpyridine ( ) or 3,5-Dibromo-2-hydroxypyridine (mp: 204–210°C, ). Use deuterated solvents (e.g., CDCl3) to avoid solvent interference.

- Mass Spectrometry (MS) : Confirm molecular weight (252.89 g/mol for the hydroxyl analog, ) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook () for validation.

- IR Spectroscopy : Identify functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- Resolution of Contradictions : If discrepancies arise (e.g., unexpected splitting in NMR), perform variable-temperature NMR or use 2D techniques (COSY, HSQC) to resolve overlapping signals.

Q. How can researchers ensure regioselectivity during bromination of dimethoxypyridine precursors?

- Methodology :

- Direct Bromination : Use controlled conditions (e.g., bromine in fuming H2SO4 at 0°C, as in ) to target the 3,5-positions. Monitor reaction progress via TLC or in-situ IR.

- Protecting Groups : Introduce temporary groups (e.g., silyl ethers, ) to block undesired positions. For example, 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine derivatives () can guide selective deprotection.

- Computational Modeling : Predict reactivity using DFT calculations (e.g., electron density maps for methoxy vs. bromo substituents).

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound to synthesize pyrrolo[2,3-b]pyridines?

- Methodology :

- Catalyst Selection : Use Pd(PPh3)4 () with 3,4-dimethoxyphenylboronic acid for coupling at the 5-position. For dual functionalization, employ sequential coupling (e.g., first at Br-3, then Br-5).

- Solvent/Base Optimization : Test polar aprotic solvents (dioxane/EtOH, ) with K2CO3 to enhance boronic acid activation.

- Kinetic Control : Lower reaction temperatures (e.g., 80°C vs. 105°C, ) to favor mono-substitution.

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for brominated pyridine derivatives?

- Methodology :

- Purity Assessment : Compare HPLC retention times (e.g., 3,5-Dibromo-2-hydroxypyridine, ) with synthesized batches. Use recrystallization (e.g., EtOH/H2O) to isolate pure isomers.

- Polymorphism Studies : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. For example, melting point variations (204–210°C, ) may stem from crystalline vs. amorphous phases.

- Inter-laboratory Validation : Cross-check data with trusted sources like NIST () or crystallographic databases.

Experimental Design & Data Analysis

Q. What experimental approaches validate the electronic effects of methoxy vs. bromo substituents in this compound?

- Methodology :

- Electrochemical Analysis : Conduct cyclic voltammetry to measure redox potentials, comparing with analogs like 3,5-Dibromo-2,4-dimethylpyridine ( ). Methoxy groups are electron-donating, lowering oxidation potentials.

- X-ray Crystallography : Resolve crystal structures (e.g., dipyrihexaphyrin derivatives, ) to assess bond lengths and angles, correlating with Hammett σ values.

- Theoretical Studies : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.

Q. How can researchers mitigate byproduct formation during methoxy group introduction in pyridine systems?

- Methodology :

- Nucleophilic Substitution : Use NaH/TsCl () to activate hydroxyl precursors before methoxylation.

- Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems (H2O/CH2Cl2) to enhance reaction efficiency.

- In-Situ Quenching : Add scavengers (e.g., silica gel) to trap excess methylating agents (e.g., methyl iodide).

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature (e.g., rt vs. 105°C, ) to identify dominant pathways.

- Side-Reaction Mapping : Use LC-MS to detect intermediates (e.g., debrominated products or Pd black formation).

- Steric Effects : Compare coupling yields with bulkier substrates (e.g., 3,5-Dibromo-2,4-dimethylpyridine, ) to assess steric hindrance.

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。